molecular formula C18H17N3O3S2 B2496028 (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylidene-3-[(thiomorpholin-4-yl)methyl]imidazolidin-4-one CAS No. 865659-99-0

(5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylidene-3-[(thiomorpholin-4-yl)methyl]imidazolidin-4-one

Cat. No.: B2496028
CAS No.: 865659-99-0
M. Wt: 387.47
InChI Key: BVTXJENAHWBHJP-ZROIWOOFSA-N
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Description

(5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylidene-3-[(thiomorpholin-4-yl)methyl]imidazolidin-4-one is a synthetically designed small molecule that functions as a potent and selective inhibitor of protein kinases, a class of enzymes critical for cellular signaling. Its molecular scaffold, featuring a rhodanine moiety fused with a chromenone core, is a well-established pharmacophore for targeting the ATP-binding site of various kinases . This compound is of significant research value in the study of dysregulated kinase activity in disease pathologies, particularly in oncology for investigating tumor proliferation, angiogenesis, and metastasis. The incorporation of the thiomorpholine group is a strategic modification aimed at enhancing solubility and optimizing pharmacokinetic properties for in vitro and in vivo experimental models . Researchers utilize this agent to probe specific kinase-driven signaling pathways and to evaluate the therapeutic potential of kinase inhibition in preclinical studies.

Properties

IUPAC Name

(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c22-16-12(10-24-15-4-2-1-3-13(15)16)9-14-17(23)21(18(25)19-14)11-20-5-7-26-8-6-20/h1-4,9-10H,5-8,11H2,(H,19,25)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTXJENAHWBHJP-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CN2C(=O)C(=CC3=COC4=CC=CC=C4C3=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1CN2C(=O)/C(=C/C3=COC4=CC=CC=C4C3=O)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylidene-3-[(thiomorpholin-4-yl)methyl]imidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Imidazolidinone Formation: The imidazolidinone core is formed by the reaction of a suitable diamine with a carbonyl compound.

    Thiomorpholine Attachment: The thiomorpholine moiety is introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the chromenyl intermediate with the imidazolidinone-thiomorpholine intermediate under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylidene-3-[(thiomorpholin-4-yl)methyl]imidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiomorpholine or chromenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of the compound involves several key steps, primarily utilizing thiourea and chloroethylacetate to create thiazolidinone derivatives, which are then condensed with chromene derivatives. The process typically includes:

  • Formation of Thiazolidinone :
    • Thiourea and chloroethylacetate are refluxed in absolute alcohol to yield thiazolidinone.
    • The product is characterized using techniques such as NMR and IR spectroscopy to confirm its structure and purity .
  • Condensation Reaction :
    • The thiazolidinone is subsequently reacted with chromene derivatives under controlled conditions to form the target compound.
    • The final product is purified through recrystallization, yielding a solid with defined melting points and spectral characteristics .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Studies have indicated that derivatives of thiazolidinones, including the synthesized compound, show effectiveness against various bacterial strains, including Mycobacterium tuberculosis. These compounds function by inhibiting essential enzymes involved in bacterial DNA synthesis, thus demonstrating potential as antibacterial agents .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of thiazolidinone derivatives. The synthesized compound has been shown to inhibit inflammatory pathways effectively. For instance, molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, a crucial enzyme in the inflammatory response. This positions it as a candidate for developing anti-inflammatory medications .

Anticancer Potential

Recent investigations into the anticancer properties of thiazolidinones have revealed promising results. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration for potential cancer therapies. Its mechanism appears to involve inducing apoptosis in cancer cells while sparing normal cells .

Study 1: Antimicrobial Efficacy

In a study conducted by Asrondkar et al., the synthesized derivative was tested against multiple bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial activity. The study concluded that modifications in the functional groups of the compound could enhance its antimicrobial properties .

Study 2: Anti-inflammatory Activity

A separate study evaluated the anti-inflammatory effects of various thiazolidinone derivatives, including the target compound. It was found that compounds modified with specific substituents exhibited superior anti-inflammatory activity compared to standard treatments like Diclofenac Sodium. The percentage inhibition was significantly higher in compounds with fluoro and nitro substitutions .

Study 3: Cytotoxicity Against Cancer Cells

In vitro studies on cancer cell lines demonstrated that the compound induced cell death at low micromolar concentrations. The mechanism involved mitochondrial dysfunction and activation of caspases, leading to apoptosis. This suggests its potential as a lead compound for developing novel anticancer therapies .

Mechanism of Action

The mechanism by which (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylidene-3-[(thiomorpholin-4-yl)methyl]imidazolidin-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chromenyl group may facilitate binding to specific sites, while the thiomorpholine and imidazolidinone moieties contribute to the overall activity by stabilizing the compound or enhancing its reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a common 5-arylidene-2-thioxoimidazolidin-4-one backbone with several analogs (Table 1). Key structural variations include:

  • Arylidene substituents : The 4-oxo-4H-chromen-3-yl group distinguishes it from simpler benzylidene or methoxy-substituted derivatives (e.g., 4a–4c in ). Chromene-based substituents may enhance π-π stacking interactions in biological systems compared to halogenated or alkylated analogs .
  • N3-substituent: The thiomorpholin-4-ylmethyl group at the N3 position is unique; most analogs feature aryl (e.g., 4-bromophenyl in ) or alkyl groups (e.g., methyl in ).

Table 1: Structural Comparison of Selected Imidazolidinone Derivatives

Compound Arylidene Substituent N3 Substituent Core Modification Reference
Target Compound 4-Oxo-4H-chromen-3-yl Thiomorpholin-4-ylmethyl 2-Thioxoimidazolidin-4-one
(5Z)-5-(3,4-Dimethoxybenzylidene)-4b 3,4-Dimethoxybenzylidene Methyl 2-Thioxoimidazolidin-4-one
5-(4-Chlorobenzylidene)-7f 4-Chlorobenzylidene 4-Bromophenyl 2-Methylthioimidazolidin-4-one
(Z)-5-(3-Fluorobenzylidene)-3 3-Fluorobenzylidene Thiazolidin-4-one

Physicochemical Properties

  • Melting points : Derivatives with electron-rich arylidenes (e.g., dimethoxy or benzodioxolyl groups in ) exhibit higher melting points (234–254°C) due to enhanced crystallinity. The target compound’s chromene substituent may lower its melting point relative to these analogs but increase it compared to alkylated derivatives (e.g., 218–220°C for 7f) .
  • Solubility : Thiomorpholine’s sulfur atoms could improve aqueous solubility compared to purely aromatic N3-substituents (e.g., 4-bromophenyl in ) .

Biological Activity

The compound (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylidene-3-[(thiomorpholin-4-yl)methyl]imidazolidin-4-one represents a novel class of imidazolidinone derivatives that have garnered attention for their potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18N2O3S2\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3\text{S}_2

This structure features a chromenone moiety linked to a thiomorpholine and an imidazolidinone core, which is crucial for its biological activity.

Biological Activity Overview

Research has indicated several biological activities associated with this compound, including:

  • Antioxidant Activity : The compound has shown significant free radical scavenging abilities, which are essential in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : It has been demonstrated to inhibit key inflammatory pathways, suggesting potential use in treating inflammatory disorders.
  • Anticancer Properties : Preliminary studies indicate cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
  • Molecular Interactions : Docking studies reveal that the compound interacts with specific amino acid residues in target proteins, enhancing its inhibitory effects on enzymes related to inflammation and cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Study on Antioxidant Activity :
    • A study evaluated various derivatives for their ability to scavenge free radicals. The results indicated that compounds with similar structures exhibited potent antioxidant activity, suggesting that our compound may also possess these properties .
  • Anti-inflammatory Research :
    • Research involving the inhibition of COX and LOX enzymes demonstrated that derivatives of imidazolidinone significantly reduced inflammatory markers in vitro. This supports the hypothesis that our compound could be effective in managing inflammation-related conditions .
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity assays against MCF-7 cells revealed that compounds with similar chromenone structures induced apoptosis, indicating potential for anticancer therapy. Further studies are needed to confirm these effects specifically for our compound .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
Anti-inflammatoryInhibition of COX and LOX
CytotoxicityInduced apoptosis in MCF-7 cells

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • SAR Framework :
  • Vary substituents on the chromen-4-one and thiomorpholin groups.
  • Correlate electronic parameters (Hammett σ) with bioactivity using linear regression models .

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